molecular formula C12H19N B1272192 2-(4-tert-Butylphenyl)ethylamine CAS No. 91552-82-8

2-(4-tert-Butylphenyl)ethylamine

Cat. No. B1272192
CAS RN: 91552-82-8
M. Wt: 177.29 g/mol
InChI Key: WKCZSFRAGKIIKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with tert-butyl groups and ethylamine moieties involves multiple steps, including displacement, acylation, Wittig cyclization, nucleophilic substitution, and reduction . For example, the synthesis of ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate was achieved through a series of reactions starting from an optically active material . Similarly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized from commercially available starting materials in three steps with an overall yield of 81% .

Molecular Structure Analysis

The molecular structures of compounds containing tert-butyl groups and ethylamine moieties are characterized by techniques such as 1H NMR, IR, MS, and X-ray crystallography . For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, showing hydrogen-bonded dimers consisting of N—H⋯N and N—H⋯O interactions . The molecular and crystal structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was also characterized, revealing intramolecular hydrogen bonds .

Chemical Reactions Analysis

The tert-butyl group and ethylamine moiety in these compounds participate in various chemical reactions. For example, the tert-butyl group can influence the reactivity of amino groups in the synthesis of hyperbranched polyimides . In the context of gold complexes, the tert-butylphenyl groups are part of ligands that undergo electron-transfer reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with tert-butyl groups and ethylamine moieties are influenced by their molecular structure. For instance, the presence of tert-butyl groups can affect the solubility and stability of the compounds . The electronic structure of gold complexes containing tert-butylphenyl groups was elucidated using spectroscopic methods and DFT calculations, showing different oxidation states and radical species . Additionally, the antidepressant activity of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives was investigated, indicating the potential for rapid onset of antidepressant activity .

Scientific Research Applications

3. Fermentative Production of 2-(4-aminophenyl)ethylamine

  • Application Summary : This study focuses on the fermentative production of 2-(4-aminophenyl)ethylamine (4APEA), a potential monomer for polymers and advanced materials. The 4APEA was produced by fermentation using genetically engineered Escherichia coli .
  • Methods of Application : The study optimized fed-batch cultures of this strain, which produced the highest reported yield to date of 4APEA (7.2%; 3.5 g/L versus glucose) within 72 hours . Appropriate aeration was important to maximize production and avoid unfavorable 4APEA degradation .
  • Results : The fermented 4APEA was purified from the culture medium and polymerized with methylene diphenyldiisocyanate and hexamethylene diisocyanate to produce polyureas PU-1 and PU-2, respectively . The decomposition temperatures for 10% weight loss (Td10) of PU-1 and PU-2 were 276°C and 302°C, respectively . These excellent thermostability properties will be useful for the industrial production of heat-resistant polymer materials .

4. Use of Ethylamine, Diethylamine and Triethylamine in the Synthesis of Zn,Al Layered Double Hydroxides

  • Application Summary : This study focuses on the use of amines with two carbon atoms in the organic chain [ethylamine (EA), diethylamine (DEA), triethylamine (TEA)] as precipitant agents to obtain a hydrotalcite-like compound with Zn (II) and Al (III) as layered cations and with nitrate anions in the interlayered region to balance the charge .
  • Methods of Application : The Layered Double Hydroxide was prepared following the coprecipitation method .
  • Results : The study found that there is a certain influence of the amine, when used as a precipitating agent, and as a consequence of the degree of substitution, on the crystallinity and particle size of the final solid obtained .

5. 2-(4-tert-Butylbenzyl)propionaldehyde and its individual stereoisomers

  • Application Summary : This document provides background information on the prioritisation of the substance, as well as on the determination of its draft entry in the Authorisation List (Annex XIV of the REACH Regulation) .

Safety And Hazards

2-(4-tert-Butylphenyl)ethylamine is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity after a single exposure (Category 3) . It’s advised to handle this compound with appropriate safety measures .

Future Directions

While specific future directions for 2-(4-tert-Butylphenyl)ethylamine are not available, related compounds have shown potential in various fields. For example, 2,4-Ditert butyl phenol has shown potential in cancer research .

properties

IUPAC Name

2-(4-tert-butylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7H,8-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCZSFRAGKIIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370886
Record name 2-(4-tert-Butylphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-Butylphenyl)ethylamine

CAS RN

91552-82-8
Record name 2-(4-tert-Butylphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-tert-butylphenyl)ethan-1-amine
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Synthesis routes and methods I

Procedure details

p-tert-butyltoluene (14.8 g; 0.10 mol) was dissolved in carbon tetrachloride, and N-bromosuccinimide (17.8 g; 0.10 mol) and benzoyl peroxide (200 mg) were added thereto. The mixture was refluxed for 2 hours, and then cooled. Insoluble matter was filtered off, followed by washing with carbon tetrachloride. The filtrate was concentrated under reduced pressure, and the residue was dissolved in n-hexane, followed by drying over magnesium sulfate. The solvent was evaporated under reduced pressure, to thereby yield 22.7 g of p-tert-butylbenzyl bromide (yield: 100%). The thus-obtained product was analyzed by 1H-NMR, and was found to be a mixture of the target compound, starting compounds, and a dibromo compound (10:1:1). Sodium carbonate (10.6 g; 0.10 mol) was added to 40% solution of methylamine in methanol (200 ml). While the mixture was cooled in an ice bath, p-tert-butyl benzyl bromide (22.7 g; 0.10 mol) in methanol (20 ml) was added dropwise thereto. The mixture was removed from the ice bath, and stirred for 41 hours at room temperature. Methanol was removed under reduced pressure, and the residue was taken up in water, followed by extraction with ether (400 ml). The ether layer was extracted with 1N hydrochloric acid twice (200 ml and 100 ml), and the aqueous layer was extracted with ethyl acetate. The aqueous layer was alkalinized with aqueous 2N sodium hydroxide solution, and extracted with ether (400 ml), followed by drying over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform:methanol=200:1→100:1→20:1), to thereby yield 9.51 g of the target compound (yield: 53.7%).
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Yield
53.7%

Synthesis routes and methods II

Procedure details

14.8 g (0.10 mol), of p-tert-butyltoluene was dissolved in carbon tetrachloride, and 17.8 g (0.10 mol), of N-bromosuccinimide and 200 mg of benzoyl peroxide are added to the solution, and the mixture was refluxed for 2 hours. After cooling, insoluble matter was filtered off. The residue was washed with carbon tetrachloride and the filtrate was concentrated under reduced pressure. The residue was dissolved in n-hexane and the solution was dried with magnesium sulfate. Thereafter, the solvent was distilled off under reduced pressure to obtain 22.7 g (yield: 100%, however, the results of 1H-NMR revealed that the product was a mixture of the target compound:raw material:dibromo form=10:1:1), of p-tert-butylbenzylbromide. 10.6 g (0.10 mol), of sodium carbonate was added to 200 ml of a 40% methylamine-methanol solution, and 20 ml of the methanol containing 22.7 g (0.10 mol), of p-tert-butylbenzyl bromide was dropped in an ice bath. After taking out of the ice bath, the solution was stirred at room temperature for 41 hours. The methanol was distilled off under reduced pressure and water was added to the residue, followed by extraction with 400 ml of ether. The ether part was extracted twice with 200 ml and 100 ml, respectively, of 1N hydrochloric acid and the water part was extracted with ethyl acetate. Then, the water extract was changed to alkaline with an aqueous 2N sodium hydroxide solution and extracted with 400 ml of ether. After drying the extracts with magnesium sulfate, the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (chloroform:methanol=200:1→100:1→20:1), to obtain the target substance of 9.51 g (yield: 53.7%).
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Synthesis routes and methods III

Procedure details

Chloroform (100 ml), was mixed with 10.1 g (56.6 mmol), of p-tert-butylbenzoic acid and 20.2 g of thionyl chloride, and the mixture was refluxed for 5 hours. The solvent and excess thionyl chloride were distilled off under reduced pressure and the residue was dissolved in a small amount of methanol. The solution was dropped to 17 ml of a 40% methylamine-methanol solution cooled on an ice bath. After dropping, the solution was taken out of the ice bath and stirred at room temperature for 48 hours. Then, 100 ml of 2N hydrochloric acid was added to the reaction mixture, which was extracted with dichloromethane, and after washing with water and saturated saline, respectively, the organic layer was dried with magnesium sulfate. After distilling off the solvent under reduced pressure, the resulting white crystals were dissolved in dichloromethane and the solution was washed with 1 liter of a saturated aqueous sodium hydrogen carbonate solution to remove p-tert-butylbenzoic acid, raw material. After the organic extract was dried with magnesium sulfate, the solvent was distilled off under reduced pressure to obtain 8.15 g (yield: 74.9%), of N-methyl-4-tert-butylbenzamide as white crystals. This was mixed with 110 ml of diethyl ether, 8.15 g (42.6 mmol), of N-methyl-4-tert-butylbenzamide and 2.88 g (85.2 mmol), of lithium aluminum hydride, and refluxed in nitrogen atmosphere for 6 hours. After the reflux, the reaction mixture was ice cooled and water was added thereto to decompose excess lithium aluminum hydride. Aluminum hydroxide deposited was filtered off and the filtrate was extracted with diethyl ether. After washing with water and saturated saline, respectively, the organic extract was dried with magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting yellow oily substance was distilled under reduced pressure (115 to 118°C./10 mmHg), to obtain 3.69 g (yield: 48.9%), of the target compound as yellow oily substance.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-tert-Butylphenyl)ethylamine
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Reactant of Route 5
2-(4-tert-Butylphenyl)ethylamine
Reactant of Route 6
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Citations

For This Compound
1
Citations
R Wrigglesworth, CSJ Walpole, S Bevan… - Journal of medicinal …, 1996 - ACS Publications
Structural features of three regions of the capsaicin molecule necessary for agonist properties were delineated by a previously reported modular approach. These in vitro agonist effects …
Number of citations: 74 pubs.acs.org

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